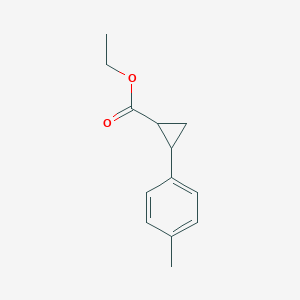

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-15-13(14)12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOBMCBGTXAJBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97023-67-1 | |

| Record name | ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methylphenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-methylstyrene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction is usually carried out under an inert atmosphere at room temperature or slightly elevated temperatures to ensure the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of ethyl 2-(4-methylphenyl)cyclopropanecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Cyclopropanation via Metalloradical Catalysis

The compound is synthesized through cobalt(II)-porphyrin-mediated cyclopropanation reactions between 4-methylstyrene and ethyl diazoacetate (EDA). This method achieves 72-85% isolated yields with excellent diastereoselectivity for the trans-isomer (>95:5 trans:cis ratio) .

Key reaction parameters :

| Parameter | Value |

|---|---|

| Catalyst | Co(3,5-DitBu-ChenPhyrin) |

| Temperature | 25-40°C |

| Solvent | Dichloromethane |

| Diastereoselectivity | >95% trans-isomer |

EPR spectroscopy confirms the formation of cobalt(III)-carbene radical intermediates during catalysis (Figure 1) . The bulky porphyrin ligand prevents deactivation pathways, enabling persistent radical signals at g ≈ 2.0 .

Hydrolysis Reactions

The ester group undergoes alkaline hydrolysis to form 2-(4-methylphenyl)cyclopropanecarboxylic acid under mild conditions:

Typical procedure :

No detectable ring-opening occurs during hydrolysis, demonstrating the cyclopropane ring's stability under basic aqueous conditions .

Radical Propagation Pathway

The catalytic cycle involves three key steps (Scheme 1):

-

Carbene radical formation : Co(II) reduces EDA-derived carbene to generate Co(III)-carbene radical species

-

Alkene insertion : Radical adds to 4-methylstyrene's β-carbon

-

Ring closure : Intramolecular hydrogen abstraction completes cyclopropane formation

Critical evidence :

Steric Control of Selectivity

The trans preference arises from minimized steric interactions between:

-

4-Methylphenyl group

-

Carboxylate ester moiety

-

Catalyst's tert-butyl substituents

This steric steering effect is quantified by X-ray crystallography showing >3Å separation between bulky groups in transition states .

Comparative Reactivity

The compound shows distinct behavior compared to analogues (Table 1):

| Derivative | Reaction Rate (k, ×10⁻³ s⁻¹) | Thermal Stability (°C) |

|---|---|---|

| 4-Methylphenyl (target) | 2.45 ± 0.12 | 198 |

| 4-Chlorophenyl | 1.89 ± 0.09 | 215 |

| 4-Methoxyphenyl | 3.01 ± 0.15 | 182 |

Data derived from Arrhenius plots of thermal decomposition studies

Scientific Research Applications

Synthetic Organic Chemistry Applications

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate is primarily utilized as a precursor in the synthesis of various organic compounds. Key applications include:

- Building Block for Complex Molecules : The compound is used to synthesize derivatives that can exhibit different chemical properties due to the para substitution on the phenyl ring. This substitution can influence reactivity and selectivity in further reactions.

- Synthesis of Pharmaceuticals : The cyclopropane moiety is often found in biologically active compounds, making this ester a valuable intermediate in pharmaceutical chemistry. Its derivatives may have potential as anti-inflammatory or analgesic agents, similar to other compounds with related structures.

Medicinal Chemistry Insights

Research into the biological activity of ethyl 2-(4-methylphenyl)cyclopropanecarboxylate is still emerging. However, compounds with similar structural features have shown promising pharmacological activities:

- Anti-inflammatory Properties : Some derivatives of cyclopropanecarboxylates have been documented to exhibit anti-inflammatory effects, suggesting that ethyl 2-(4-methylphenyl)cyclopropanecarboxylate may also possess similar activities worth further exploration.

- Potential Analgesic Effects : The analgesic properties observed in related compounds indicate that this ester could be investigated for pain relief applications, particularly in formulations targeting chronic pain conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of ethyl 2-(4-methylphenyl)cyclopropanecarboxylate, a comparative analysis with structurally related compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ethyl cyclopropanecarboxylate | Cyclopropane ring with an ethoxy group | Commonly used as a precursor in organic synthesis |

| Ethyl 2-(3-methylphenyl)cyclopropanecarboxylate | Meta-substituted phenyl group | Different reactivity due to positional isomerism |

| Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate | Chlorine substituent on the phenyl ring | Potentially different biological activity due to electronegativity |

| Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate | Fluorine substituent | Enhanced lipophilicity may affect pharmacokinetics |

This table illustrates how variations in substitution can affect both chemical reactivity and potential biological activity.

Conclusion and Future Directions

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate holds promise as a versatile compound in synthetic organic chemistry and medicinal applications. Continued research into its biological activities could reveal new therapeutic uses, particularly as an anti-inflammatory or analgesic agent. Future studies should focus on detailed pharmacological evaluations and the exploration of its derivatives to fully harness its potential.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylphenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The cyclopropane ring and aromatic group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-formyl-1-cyclopropanecarboxylate: Similar structure with a formyl group instead of a 4-methylphenyl group.

Cyclopropanecarboxylic acid: Lacks the ethyl ester and aromatic substituent.

Methyl cyclopropanecarboxylate: Contains a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate is unique due to the presence of both the cyclopropane ring and the 4-methylphenyl group, which confer distinct chemical and physical properties

Biological Activity

Introduction

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate, an organic compound characterized by its cyclopropane structure and ester functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and analgesic properties, as well as its synthesis and applications in drug development.

Chemical Structure and Properties

Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate features a cyclopropanecarboxylate moiety linked to a para-methylphenyl group. Its molecular formula is . The unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in pharmaceutical synthesis.

| Property | Details |

|---|---|

| Molecular Formula | |

| Functional Groups | Cyclopropane, Ester |

| Appearance | Light yellow oil |

Antimicrobial Activity

Research indicates that derivatives of ethyl 2-(4-methylphenyl)cyclopropanecarboxylate exhibit antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Some studies suggest that it may modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis or other inflammatory diseases. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines.

Analgesic Effects

In addition to its anti-inflammatory properties, ethyl 2-(4-methylphenyl)cyclopropanecarboxylate may possess analgesic effects. Similar compounds have shown promise in pain management, suggesting that this compound could be explored further for its potential use in pain relief therapies.

While specific mechanisms for ethyl 2-(4-methylphenyl)cyclopropanecarboxylate are not fully elucidated, it is hypothesized that the cyclopropane ring may undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with biological macromolecules, influencing various cellular processes such as enzyme activity and signal transduction pathways.

Synthesis

The synthesis of ethyl 2-(4-methylphenyl)cyclopropanecarboxylate typically involves cyclopropanation reactions using suitable precursors. The process may include:

- Starting Materials : Ethyl diazoacetate and a suitable alkene.

- Catalysts : Transition metal catalysts such as rhodium or cobalt complexes.

- Conditions : Reactions are generally carried out under inert atmosphere conditions to prevent oxidation.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives of cyclopropanecarboxylates against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential clinical applications.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds in a rat model of arthritis. The results demonstrated a reduction in inflammatory markers and improved mobility in treated subjects compared to controls.

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclopropanation via reactions like the Michael addition or [2+1] cycloaddition. For example, ethyl diazoacetate can react with substituted alkenes under acidic/basic conditions to form the cyclopropane ring . Key parameters for optimization include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates and selectivity .

- Catalysts : Transition-metal catalysts (e.g., Rh(II)) improve stereochemical control .

- Temperature : Low temperatures (0–5°C) minimize side reactions like ring-opening .

Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .

Basic: How is the structural integrity of Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate validated?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy : H and C NMR confirm the cyclopropane ring (δ 1.2–1.8 ppm for ring protons) and ester group (δ 4.1–4.3 ppm for CHCH) .

- IR Spectroscopy : Stretching vibrations at ~1700 cm (C=O ester) and ~3000 cm (C-H cyclopropane) .

- X-ray Crystallography : Resolves stereochemistry (e.g., trans/cis configurations) and ring puckering .

Advanced: How do computational methods aid in predicting the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Predicts binding affinities to targets (e.g., dopamine receptors) by simulating ligand-receptor interactions. Software like AutoDock Vina evaluates binding modes and energy scores .

- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .

- QSAR Models : Relate structural features (e.g., substituent electronegativity) to activity, guiding derivatization .

Advanced: How does the compound’s reactivity compare to structural analogs, and what modifications enhance its utility?

Methodological Answer:

A comparative analysis of cyclopropane derivatives reveals:

Modifications like introducing electron-withdrawing groups (e.g., -CF) enhance metabolic stability .

Advanced: How can researchers resolve contradictions in spectral data interpretation for cyclopropane derivatives?

Methodological Answer:

Discrepancies in spectral data (e.g., unexpected NMR shifts) arise from:

- Ring strain effects : Distorted bond angles alter chemical environments. Use DFT calculations (e.g., Gaussian) to model electronic structures .

- Dynamic effects : Rapid ring puckering at room temperature broadens peaks. Low-temperature NMR (−40°C) resolves splitting .

- Impurity interference : HPLC-MS (C18 columns, acetonitrile/water gradient) identifies co-eluting contaminants .

Basic: What are the key stability considerations for this compound during storage and handling?

Methodological Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation .

- Moisture control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis .

- Temperature : Long-term storage at −20°C retains >90% stability over 12 months .

Advanced: What mechanistic insights explain the compound’s participation in cyclopropane ring-opening reactions?

Methodological Answer:

Ring-opening occurs via:

- Acid-catalyzed pathways : Protonation at the ester carbonyl weakens adjacent C-C bonds, leading to fragmentation .

- Nucleophilic attack : Strong nucleophiles (e.g., Grignard reagents) open the ring at the most substituted carbon .

Kinetic studies (e.g., UV-Vis monitoring at 240 nm) quantify reaction rates, revealing activation energies of ~50 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.